molecular formula C16H18FN3O3S2 B2906945 N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1188358-78-2

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2906945
CAS No.: 1188358-78-2
M. Wt: 383.46
InChI Key: PYFQUHRKUXWVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a synthetic compound of high interest in medicinal chemistry and drug discovery research. It features a molecular architecture combining a 4-(4-fluorophenyl)thiazole scaffold with a (methylsulfonyl)piperidine carboxamide group. Thiazole derivatives are frequently investigated for their diverse biological activities and their ability to interact with key enzymatic targets. The presence of the fluorophenyl group can influence the compound's lipophilicity and metabolic stability, while the methylsulfonyl piperidine moiety may contribute to binding affinity and selectivity. This complex structure makes it a valuable chemical entity for developing novel therapeutic agents, particularly in oncology and infectious disease research. Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules and for probing structure-activity relationships (SAR). It is strictly for non-human research applications. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S2/c1-25(22,23)20-9-3-2-4-14(20)15(21)19-16-18-13(10-24-16)11-5-7-12(17)8-6-11/h5-8,10,14H,2-4,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFQUHRKUXWVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a 4-fluorophenyl group and a methylsulfonyl piperidine moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Nucleophilic Substitution : Introduction of the fluorophenyl group using fluorinated benzene derivatives.
  • Coupling Reaction : Attachment of the methylsulfonylphenyl group through palladium-catalyzed cross-coupling reactions.

The biological activity is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in inflammatory processes or cancer progression. For instance, it has been shown to modulate pathways related to apoptosis and cell cycle regulation in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiazole derivatives. For example, compounds featuring similar structures demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings regarding the cytotoxic effects:

CompoundCell LineIC50 (µM)Mechanism
4eMCF-75.36Apoptosis induction via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase
This compoundMCF-7 & HepG2TBDTBD

Note: IC50 values indicate the concentration needed to inhibit cell growth by 50% .

In Vivo Studies

In vivo studies using tumor-bearing mouse models have demonstrated that certain derivatives exhibit selective targeting abilities towards sarcoma cells. This suggests that modifications in the chemical structure can enhance targeting efficiency and therapeutic outcomes .

Comparison with Similar Compounds

Modifications on the Thiazole Ring

  • Target Compound : 4-Fluorophenyl at the thiazole 4-position.
    • Fluorine’s electronegativity may enhance binding to hydrophobic pockets or improve membrane permeability.
  • Tosyl (p-toluenesulfonyl) group increases steric bulk, possibly lowering solubility .

Core Structure Variations

  • Piperidine vs. Piperazine :
    • The target’s piperidine core is less flexible than piperazine (e.g., in ’s trifluoromethylphenyl-piperazine carboximidamide), which contains two nitrogen atoms. Piperazine’s basicity and conformational flexibility could alter target interactions .
  • Pyrimidine-Based Analogs () :
    • N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide replaces thiazole with pyrimidine.
    • The pyrimidine core’s planar structure may reduce steric hindrance but limit selectivity for certain targets .

Sulfonamide and Carboxamide Modifications

  • Methylsulfonyl vs.
  • Trifluoromethylphenyl () :
    • The trifluoromethyl group in 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide enhances lipophilicity, likely improving blood-brain barrier penetration but risking off-target effects .

Data Table: Structural and Inferred Property Comparison

Compound Name Core Structure Thiazole/Pyrimidine Substituent Piperidine/Piperazine Substituent Key Inferred Properties Source
Target Compound Thiazole 4-Fluorophenyl 1-Methylsulfonyl Moderate solubility, metabolic stability
ML277 Thiazole 4-Methoxyphenyl 1-Tosyl Lower solubility, higher steric bulk
Trifluoromethylphenyl-Piperazine Analog Piperazine N/A Trifluoromethylphenyl High lipophilicity, CNS penetration
Pyrimidine Methanesulfonamide () Pyrimidine 4-Fluorophenyl Methanesulfonamide Planar core, variable solubility

Research Findings and Implications

Physicochemical Properties

  • Solubility : Methylsulfonyl (target) > Tosyl (ML277) due to reduced steric hindrance.
  • Lipophilicity : Trifluoromethyl analogs () > Target compound, impacting distribution .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole Core Formation : React 4-fluorophenyl-substituted thioamide with α-halo ketones under reflux (e.g., ethanol, 80°C) to form the thiazole ring .

Piperidine Sulfonylation : Treat piperidine-2-carboxamide with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base .

Coupling Reactions : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the thiazole and piperidine moieties .
Purity Optimization :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Final product recrystallization using ethanol/water mixtures improves crystallinity .

Q. Q2. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and thiazole), piperidine methylsulfonyl (δ 3.1–3.3 ppm), and piperidine CH2 groups (δ 1.5–2.5 ppm) .
    • 13C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO2, δ ~40–45 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MDA-MB-231, HT29) with IC50 determination .
  • Anti-inflammatory Potential : COX-1/2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Antimicrobial Screening : Microdilution broth assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or alkyl groups) to assess electronic/steric effects .

Biological Profiling : Test analogs in parallel assays (e.g., kinase inhibition, apoptosis pathways) to correlate substituents with activity .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
Example SAR Finding :

SubstituentIC50 (COX-2 Inhibition)Binding Energy (kcal/mol)
4-Fluorophenyl0.45 µM-9.2
4-Chlorophenyl0.38 µM-9.8
4-Methoxyphenyl1.2 µM-8.5

Q. Q5. What strategies can address poor pharmacokinetic properties (e.g., rapid clearance)?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
  • Formulation Optimization : Use lipid-based nanoemulsions to improve solubility and prolong half-life .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS .

Q. Q6. How can mechanistic studies resolve contradictory bioactivity data across cell lines?

Methodological Answer:

Pathway Analysis : Perform RNA-seq or proteomics to identify differentially expressed genes/proteins in responsive vs. resistant cell lines .

Target Validation : Use CRISPR/Cas9 knockout models to confirm dependency on specific targets (e.g., PI3K/AKT pathway) .

Cross-Assay Correlation : Compare results from apoptosis (Annexin V), cell cycle (propidium iodide), and mitochondrial membrane potential (JC-1) assays .

Data Interpretation and Validation

Q. Q7. How should researchers validate conflicting cytotoxicity data reported in literature?

Methodological Answer:

  • Standardized Protocols : Adopt NIH/WHO guidelines for cell culture conditions (e.g., passage number, serum concentration) .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify outliers or batch effects .

Q. Q8. What analytical techniques are critical for detecting degradation products during stability studies?

Methodological Answer:

  • HPLC-PDA : Monitor purity under accelerated stability conditions (40°C/75% RH) with a C18 column and acetonitrile/water mobile phase .
  • LC-HRMS : Identify degradation products (e.g., sulfoxide or hydrolyzed amide derivatives) via exact mass and MS/MS fragmentation .

Computational and Structural Insights

Q. Q9. How can molecular dynamics (MD) simulations enhance understanding of target binding?

Methodological Answer:

System Setup : Simulate ligand-protein complexes (e.g., COX-2) in explicit solvent (TIP3P water) using AMBER or GROMACS .

Binding Free Energy : Calculate ΔG with MM-PBSA to rank binding affinities of analogs .

Hydrogen Bond Analysis : Visualize persistent interactions (e.g., between sulfonyl group and Arg120 in COX-2) using VMD .

Q. Q10. What crystallographic challenges arise in resolving this compound’s structure?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion (e.g., sitting-drop method) with PEG 4000 as precipitant .
  • Data Collection : Resolve disorder in the methylsulfonyl group via high-resolution synchrotron X-ray (λ = 0.9 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.